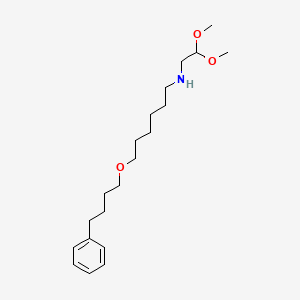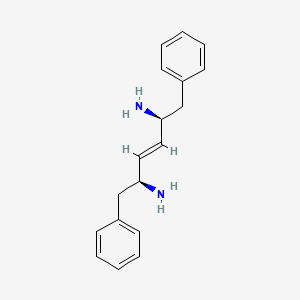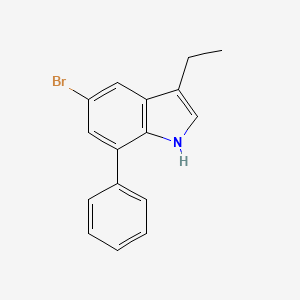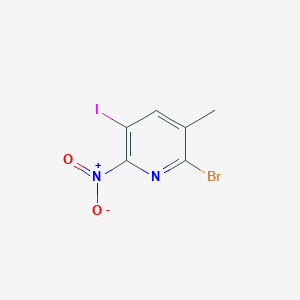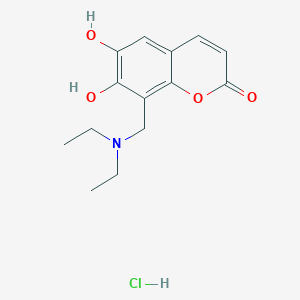
8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a diethylamino group attached to a methyl group, which is further connected to a chromen-2-one core with two hydroxyl groups at positions 6 and 7. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-hydroxycoumarin.
Hydroxylation: The 4-hydroxycoumarin is then hydroxylated at positions 6 and 7 using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl groups.
Aminomethylation: The hydroxylated chromen-2-one is subjected to a Mannich reaction with formaldehyde and diethylamine to introduce the diethylaminomethyl group at position 8.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 6 and 7 can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, formaldehyde.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Antioxidant Activity: The hydroxyl groups in the chromen-2-one core can scavenge free radicals, reducing oxidative stress in cells.
Signal Transduction: The diethylaminomethyl group can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of 8-((Diethylamino)methyl)-6,7-dihydroxy-2H-chromen-2-one hydrochloride, known for its anticoagulant properties.
8-Hydroxyquinoline: Shares a similar hydroxylated aromatic structure and is used for its antimicrobial and chelating properties.
Dimethocaine: A compound with a diethylamino group, used as a local anesthetic and stimulant.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer a distinct set of chemical reactivity and biological activity. Its dual hydroxyl groups and diethylaminomethyl moiety make it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
92246-48-5 |
|---|---|
Formule moléculaire |
C14H18ClNO4 |
Poids moléculaire |
299.75 g/mol |
Nom IUPAC |
8-(diethylaminomethyl)-6,7-dihydroxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C14H17NO4.ClH/c1-3-15(4-2)8-10-13(18)11(16)7-9-5-6-12(17)19-14(9)10;/h5-7,16,18H,3-4,8H2,1-2H3;1H |
Clé InChI |
DXLWTPHMNSEGGI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=C2C(=CC(=C1O)O)C=CC(=O)O2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11830886.png)

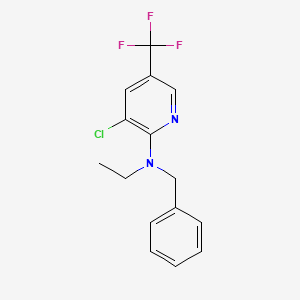
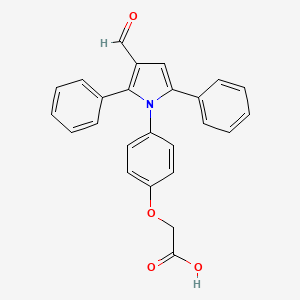
![tert-Butyl (3-bromo-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11830917.png)
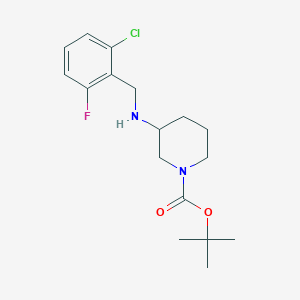
![propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(3R)-3-(oxan-2-yloxy)-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate](/img/structure/B11830921.png)
